An In-depth Technical Guide to Azido-PEG4-alpha-D-mannose: A Versatile Tool in Bioconjugation and Targeted Drug Delivery
An In-depth Technical Guide to Azido-PEG4-alpha-D-mannose: A Versatile Tool in Bioconjugation and Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG4-alpha-D-mannose. This heterobifunctional molecule has emerged as a critical reagent in the fields of chemical biology, drug development, and glycobiology, primarily owing to its ability to participate in bioorthogonal "click chemistry" reactions while enabling targeted delivery to specific cell types.
Core Chemical Identity and Properties
Azido-PEG4-alpha-D-mannose is a molecule that strategically combines three key functional components: an azide (B81097) group for chemical ligation, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an alpha-D-mannose moiety for biological targeting.
Chemical Structure
The structural formula of Azido-PEG4-alpha-D-mannose is C₁₄H₂₇N₃O₉. Its key features include:
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α-D-mannose: A stereoisomer of glucose that can be recognized by mannose receptors, which are overexpressed on the surface of various cell types, including macrophages and dendritic cells. This characteristic is leveraged for targeted drug delivery.[1]
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PEG4 Spacer: A short polyethylene (B3416737) glycol chain that increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[2] The spacer also provides flexibility and reduces steric hindrance, facilitating more efficient conjugation to other molecules.[2]
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Azide Group (-N₃): A functional group that is highly reactive in bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions are known for their high efficiency, specificity, and biocompatibility.
Physicochemical Properties
A summary of the known quantitative and qualitative properties of Azido-PEG4-alpha-D-mannose is presented in the table below. While specific experimental values for properties like melting point, boiling point, and density are not widely reported in publicly available literature, the provided data is based on information from various chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₇N₃O₉ | [2][5][6][7] |
| Molecular Weight | 381.38 g/mol | [2] |
| Appearance | White amorphous solid | [8] |
| Purity | Typically ≥95% - ≥98% | [5][7] |
| Solubility | Soluble in Water and DMSO | [8] |
| Storage Conditions | -20°C, protected from light, under an inert gas | [8] |
Applications in Research and Development
The unique trifunctional nature of Azido-PEG4-alpha-D-mannose makes it a valuable tool in a variety of research and development applications, particularly in the realm of bioconjugation and targeted therapeutics.
Bioconjugation via Click Chemistry
The azide group is the cornerstone of this molecule's utility in bioconjugation. It allows for the covalent attachment of Azido-PEG4-alpha-D-mannose to molecules containing a compatible alkyne group through click chemistry. This enables the "mannosylation" of a wide range of substrates, including:
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Proteins and Peptides: For studying protein-carbohydrate interactions or for targeted delivery.
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Lipids and Nanoparticles: To create targeted drug delivery vehicles.[2]
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Small Molecule Drugs: To improve their targeting and cellular uptake.
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Fluorescent Dyes and Probes: For imaging and tracking studies.
The two primary types of click chemistry reactions involving the azide group are:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[3]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts readily with the azide.[3][4] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Targeted Drug Delivery
The mannose moiety of Azido-PEG4-alpha-D-mannose serves as a homing device for targeted drug delivery.[1] Mannose receptors are present on the surface of antigen-presenting cells like macrophages and dendritic cells, making this an attractive strategy for:
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Vaccine Development: Delivering antigens to immune cells to enhance the immune response.[2]
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Immunotherapy: Targeting immunomodulatory agents to the tumor microenvironment.
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Anti-inflammatory Therapies: Delivering drugs to macrophages involved in inflammatory processes.
The general workflow for creating a targeted nanoparticle drug delivery system using Azido-PEG4-alpha-D-mannose is depicted below.
Experimental Protocols
While specific protocols can vary based on the substrate and desired outcome, the following provides a general methodology for the bioconjugation of a DBCO-functionalized molecule with Azido-PEG4-alpha-D-mannose via a SPAAC reaction.
General Protocol for SPAAC Conjugation
Materials:
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DBCO-functionalized molecule (e.g., protein, nanoparticle) in a suitable buffer (e.g., PBS, pH 7.4).
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Azido-PEG4-alpha-D-mannose.
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Anhydrous, high-quality Dimethyl Sulfoxide (DMSO).
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Phosphate-Buffered Saline (PBS), pH 7.4.
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Size-Exclusion Chromatography (SEC) column for purification.
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Centrifugal filter device for concentration.
Procedure:
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Preparation of Stock Solution: Prepare a 10 mM stock solution of Azido-PEG4-alpha-D-mannose in DMSO.
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Reaction Setup:
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In a microcentrifuge tube, add the solution of the DBCO-functionalized molecule.
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Slowly add a 5-10 molar excess of the Azido-PEG4-alpha-D-mannose stock solution to the DBCO-molecule solution while gently vortexing. The final concentration of DMSO should ideally not exceed 10% (v/v) to prevent denaturation of proteins.
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing. For more sensitive molecules, the incubation can be performed at 4°C for a longer duration (e.g., 12-24 hours).
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Purification:
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Remove the excess, unreacted Azido-PEG4-alpha-D-mannose and other small molecules using a size-exclusion chromatography (SEC) column appropriate for the size of the conjugated product.
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The mobile phase should typically be PBS, pH 7.4.
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Monitor the elution profile by UV absorbance at 280 nm (for proteins) or another suitable wavelength depending on the molecule.
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Collect the fractions corresponding to the conjugated product.
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-
Concentration: Concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cutoff.
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Characterization: Confirm the successful conjugation and determine the efficiency using techniques such as:
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Mass Spectrometry (MS): To observe an increase in mass corresponding to the addition of the Azido-PEG4-alpha-D-mannose moiety.
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SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight can be observed.
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HPLC: To assess the purity of the final conjugate.
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Conclusion
Azido-PEG4-alpha-D-mannose is a powerful and versatile chemical tool for researchers in drug development, chemical biology, and materials science. Its combination of a bioorthogonal azide handle, a biocompatible PEG spacer, and a cell-targeting mannose residue provides a streamlined approach for the creation of sophisticated bioconjugates and targeted therapeutic agents. The straightforward and efficient nature of click chemistry, particularly the copper-free SPAAC reaction, makes this molecule an invaluable asset for developing the next generation of precision medicines and advanced biological probes.
References
- 1. Mannose Directed Nanoparticle Delivery Systems Enhancing Targeted Cancer Treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Azido-PEG4-alpha-D-mannose [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. Azido-PEG4-alpha-D-mannose, 1632372-86-1 | BroadPharm [broadpharm.com]
- 7. biocompare.com [biocompare.com]
- 8. Azido-PEG4-Trimannose [baseclick.eu]
